molecular formula C7H8N2O4 B14416123 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid CAS No. 85464-72-8

4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid

Cat. No.: B14416123
CAS No.: 85464-72-8
M. Wt: 184.15 g/mol
InChI Key: KMLUDWVHGPIMBA-UHFFFAOYSA-N
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Description

4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxo group and an imidazolidinyl group attached to a butenoic acid backbone

Preparation Methods

The synthesis of 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate imidazolidinone derivative with a butenoic acid precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxo derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxo or imidazolidinyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The oxo and imidazolidinyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid stands out due to its unique combination of functional groups. Similar compounds include:

    4-(2-Oxoimidazolidin-1-yl)benzoic acid: This compound shares the imidazolidinyl group but has a different backbone structure.

    4-Oxo-4-(2-oxoimidazolidin-1-yl)pentanoic acid: Similar in structure but with a longer carbon chain.

    2-Oxo-4-(2-oxoimidazolidin-1-yl)butanoic acid: Differing in the position of the oxo group.

These compounds may exhibit different reactivity and applications due to variations in their molecular structure .

Properties

CAS No.

85464-72-8

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

4-oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid

InChI

InChI=1S/C7H8N2O4/c10-5(1-2-6(11)12)9-4-3-8-7(9)13/h1-2H,3-4H2,(H,8,13)(H,11,12)

InChI Key

KMLUDWVHGPIMBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)C=CC(=O)O

Origin of Product

United States

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